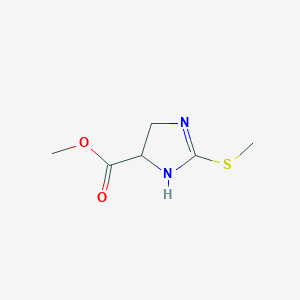![molecular formula C8H7N3O B12832344 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is notable for its fused ring system, which combines an imidazole ring with a pyrimidine ring. Compounds containing this core are of significant interest due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one typically involves multistep processes that include the formation of the imidazo[1,2-a]pyrimidine core followed by functionalization at the ethanone position. Common synthetic routes include:
Cyclization Reactions: Starting from 2-aminopyrimidine and α-haloketones, cyclization can be induced under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.
Condensation Reactions: Using aldehydes and amines, condensation reactions can form the desired heterocyclic structure.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyrimidine ring, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism by which 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Uniqueness: 1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-imidazo[1,2-a]pyrimidin-6-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-9-2-3-11(8)5-7/h2-5H,1H3 |
Clé InChI |
NICXSHSHINQAGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN2C=CN=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)





